molecular formula C18H18N2O4S2 B3020930 N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide CAS No. 896299-54-0

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide

Katalognummer: B3020930
CAS-Nummer: 896299-54-0
Molekulargewicht: 390.47
InChI-Schlüssel: IMULWRFZZQRQBG-VHEBQXMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide is a benzothiazole-derived compound characterized by a benzothiazol-2-ylidene core substituted with ethoxy and methyl groups at positions 4 and 3, respectively. The sulfonylbenzamide moiety is attached via an imine linkage, contributing to its planar, conjugated structure. Key attributes include:

  • Molecular Weight: ~495.6 g/mol (based on analogs in ).
  • Lipophilicity: Predicted XLogP3 ≈ 4.6 (similar to ’s compound).
  • Hydrogen Bonding: Six hydrogen bond acceptors (O, S, N) and a polar surface area of ~113 Ų ().

Eigenschaften

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-14-9-6-10-15-16(14)20(2)18(25-15)19-17(21)12-7-5-8-13(11-12)26(3,22)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMULWRFZZQRQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl acetoacetate under acidic conditions.

    Substitution Reactions: The ethoxy and methyl groups are introduced through substitution reactions using appropriate alkylating agents.

    Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiazole derivative with 3-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific target being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Key Differences :

  • Substituent on Benzamide : The sulfamoyl group (-SO₂N(CH₃)Bz) replaces the methylsulfonyl (-SO₂CH₃) in the target compound ().
  • Lipophilicity: Higher molecular weight (495.6 g/mol vs. ~460 g/mol estimated for the target) and similar XLogP3 (4.6) suggest comparable membrane permeability.
  • Synthetic Yield: Not explicitly reported, but low yields (4%) in analogous benzothiazole syntheses () highlight challenges in isolating imine-linked products.

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 and I-6473 feature ethyl benzoate cores with phenethylamino or phenethoxy linkages instead of benzothiazol-ylidene moieties.

  • Structural Contrasts :
    • Heterocycle vs. Benzene Core : The absence of the benzothiazole ring reduces conjugation and planarity, likely diminishing interactions with flat binding pockets (e.g., ATP sites in kinases).
    • Functional Groups : Esters (e.g., -COOEt) in I-6473 confer higher solubility but lower metabolic stability compared to sulfonyl groups.
  • Biological Implications : These compounds may exhibit broader selectivity but lower potency against targets requiring rigid, aromatic scaffolds.

Pan-Ras Inhibitor Analogs ()

The compound 5-[(Z)-(7-chloro-3-ethyl-4-hydroxy-1,3-benzothiazol-2-ylidene)amino]sulfonyl-2-hydroxy-N-(2-hydroxyethyl)-N-(4-piperidyl)benzamide shares a benzothiazol-2-ylidene-sulfonylbenzamide backbone but differs in substituents:

  • Substituent Effects: Chloro and Hydroxy Groups: Increase polarity (higher aqueous solubility) but may reduce blood-brain barrier penetration.
  • Synthetic Challenges : Low yield (4%) underscores the difficulty of introducing multiple substituents on the benzothiazole ring.

Thiazolidinone-Quinoline Hybrids ()

Examples like C13H14N6O4S incorporate thiazolidinone and quinoline moieties.

  • Structural Divergence: Extended Conjugation: Quinoline-thiazolidinone systems may enhance π-π stacking but introduce steric hindrance. Ionic Character: The sulfonate group in ’s compound improves solubility but limits passive diffusion.
  • Therapeutic Relevance : Such hybrids are often explored as antimicrobials or anticancer agents, diverging from the target compound’s likely Ras/kinase inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.